4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one is a compound that features an indole moiety fused with a pyrrolidinone ring. Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals. This compound, in particular, has garnered interest for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one typically involves the construction of the indole ring followed by the formation of the pyrrolidinone ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrrolidinone ring can then be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole or pyrrolidinone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can yield a variety of substituted indole derivatives .
Scientific Research Applications
4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.
Uniqueness
4-(1-methyl-1H-indol-3-yl)pyrrolidin-2-one is unique due to the presence of both the indole and pyrrolidinone rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
88221-20-9 |
---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-15-8-11(9-6-13(16)14-7-9)10-4-2-3-5-12(10)15/h2-5,8-9H,6-7H2,1H3,(H,14,16) |
InChI Key |
RFFWGNLJTXLSNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3CC(=O)NC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.